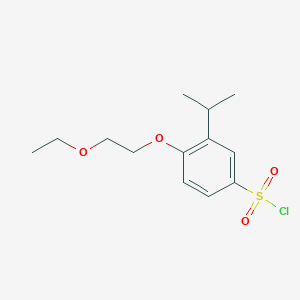

4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride

Overview

Description

“4-(2-Ethoxyethoxy)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 264624-20-6 . It has a molecular weight of 264.73 . It is in liquid form .

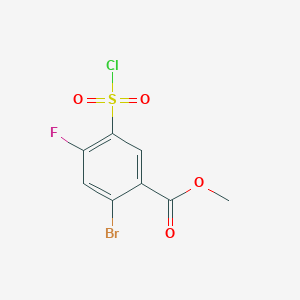

Molecular Structure Analysis

The InChI code for “4-(2-Ethoxyethoxy)benzenesulfonyl chloride” is1S/C10H13ClO4S/c1-2-14-7-8-15-9-3-5-10 (6-4-9)16 (11,12)13/h3-6H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

In addition, deep eutectic solvents (DESs), which are a type of ionic solvent, have been studied for their unique physical properties . These solvents are typically composed of an organic salt and at least one hydrogen bond donor, and they have a lower melting point than any of their individual components . The study of these solvents involves examining their polarity and other physical properties, which can be done using various types of probes .

-

Deep Eutectic Solvents (DESs) : These are a new class of ionic solvents that have been developing at a fast pace in recent years . They are typically composed of an organic salt and at least one hydrogen bond donor, and they have a lower melting point than any of their individual components . The study of these solvents involves examining their polarity and other physical properties, which can be done using various types of probes .

-

Green Solvents : Since the 1990s, the idea of the ‘green’ solvent has become a major focus of green chemistry . This concept has led to the development of so-called neoteric solvents . The search for less-impacting solvents is carried out with due regard to the particular circumstances under which solvents are to be used on the industrial scale .

-

2-Ethoxyethanol : This is a solvent used widely in commercial and industrial applications . It is a clear, colorless, nearly odorless liquid that is miscible with water, ethanol, diethyl ether, acetone, and ethyl acetate .

-

Solvatochromic Probes : These are used to explore intermolecular interactions in deep eutectic solvents . The polarity of different families of DESs was studied through solvatochromic responses of UV-vis absorption probes . Kamlet–Taft α, β, π* and ET N parameters were evaluated using different solvatochromic probes .

-

Green Solvent Selection Guides : Tools and techniques for solvent selection have been developed to assist in the selection of green solvents . These guides can help researchers choose solvents that have less environmental impact .

-

2-Ethoxyethanol : Also known by the trademark Ethyl cellosolve, this is a solvent used widely in commercial and industrial applications . It is a clear, colorless, nearly odorless liquid that is miscible with water, ethanol, diethyl ether, acetone, and ethyl acetate .

Safety And Hazards

The compound “4-(2-Ethoxyethoxy)benzenesulfonyl chloride” is associated with certain hazards. It has been assigned the GHS pictograms GHS05 and GHS07, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is also associated with the hazard statements H302, H314, and H335 .

properties

IUPAC Name |

4-(2-ethoxyethoxy)-3-propan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO4S/c1-4-17-7-8-18-13-6-5-11(19(14,15)16)9-12(13)10(2)3/h5-6,9-10H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPWPKFMROCTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethoxyethoxy)-3-isopropylbenzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)

![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)

![5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1418500.png)

![3-[(4-Phenylbutan-2-yl)amino]azepan-2-one](/img/structure/B1418504.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418509.png)